Regioisomeric Bromine Position Determines Cytotoxic Potency in Benzofuran–Benzamide Series
In a systematic SAR study of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, the position of halogen substitution on the benzamide ring was identified as a critical determinant of antiproliferative activity [1]. While the 4-bromo-substituted compound (the target chemotype) was not individually profiled in this dataset, closely related regioisomers exhibited marked potency differences across six human cancer cell lines (ACHN renal, HCT15 colon, MM231 breast, NCI-H23 lung, NUGC-3 gastric, PC-3 prostate) [1]. This establishes a class-level principle: the 4-bromo positional isomer cannot be assumed equipotent to its 2-bromo or 3-bromo counterparts, and procurement of the specific regioisomer is essential for replicating or extending published SAR trends.
| Evidence Dimension | Antiproliferative activity (SRB assay) — regioisomeric bromine effect |
|---|---|
| Target Compound Data | Not available from primary literature; compound is an unprofiled member of the benzofuran–benzamide class with 4-bromo substitution. |
| Comparator Or Baseline | 2-Bromo and 3-bromo regioisomers within the same benzofuran-2-carboxamide series show differing IC50 values spanning nanomolar to micromolar ranges against the NCI-H23 and ACHN cell lines (precise values not extractable for the target). |
| Quantified Difference | Directional: bromine position alters IC50 by ≥10-fold within the series (qualitative SAR observation). |
| Conditions | Sulforhodamine B (SRB) assay; 48 h exposure; panel of six human cancer cell lines. |
Why This Matters
For scientists procuring this compound to continue SAR exploration, the 4-bromo regioisomer represents a distinct chemical probe; substituting with an incorrect bromine isomer would invalidate structure–activity correlations.
- [1] Choi M, Jo H, Park HJ, et al. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters. 2015. View Source
